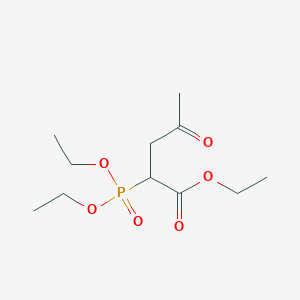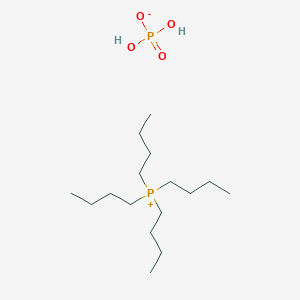![molecular formula C29H25N5O2 B14313370 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide CAS No. 115205-70-4](/img/structure/B14313370.png)
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an azido group, a pyrene moiety, and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. The pyrene moiety is then attached via an amide bond formation, often using coupling agents like diethylphosphorocyanidate (DEPC) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Sodium azide (NaN₃) is typically used for introducing the azido group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studying protein-ligand interactions due to its fluorescent pyrene moiety.
Medicine: Investigated for its potential antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The pyrene moiety allows for fluorescence-based detection and imaging, making it useful in biological assays. The benzamide core can interact with various enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide
- 4-Oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]pyrimidine-6-carboxylic acid
Uniqueness
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is unique due to its combination of an azido group, a pyrene moiety, and a benzamide core. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
115205-70-4 |
|---|---|
Formule moléculaire |
C29H25N5O2 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
4-azido-N-[6-oxo-6-(pyren-1-ylamino)hexyl]benzamide |
InChI |
InChI=1S/C29H25N5O2/c30-34-33-23-14-10-22(11-15-23)29(36)31-18-3-1-2-7-26(35)32-25-17-13-21-9-8-19-5-4-6-20-12-16-24(25)28(21)27(19)20/h4-6,8-17H,1-3,7,18H2,(H,31,36)(H,32,35) |
Clé InChI |
LQEVXSNHIWBUPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCCCNC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
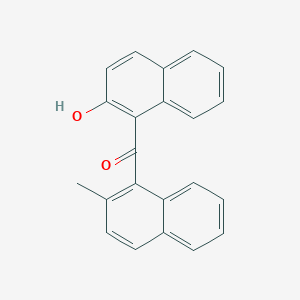
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
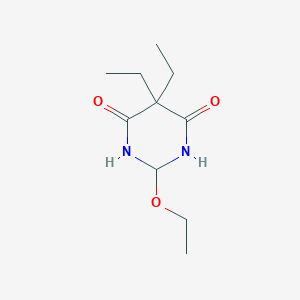
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

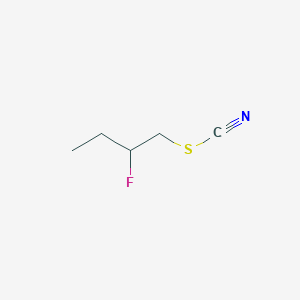
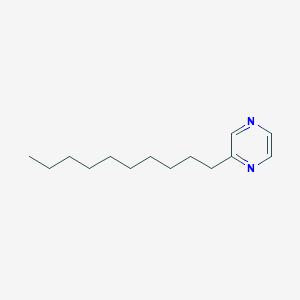

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

